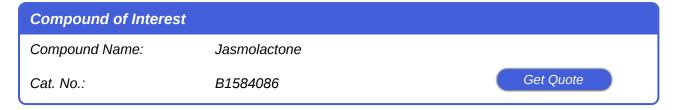


Olfactory Properties of Jasmolactone Enantiomers: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Jasmolactones, including their gamma (γ) and delta (δ) isomers, are significant chiral fragrance compounds valued for their characteristic floral and fruity notes. The stereochemistry of these molecules plays a pivotal role in their olfactory perception, with individual enantiomers often exhibiting distinct odor profiles and intensities. This technical guide provides an in-depth overview of the olfactory properties of **jasmolactone** enantiomers, details the experimental protocols for their sensory evaluation, and illustrates the underlying signaling pathways involved in their perception. While specific quantitative odor threshold data for **jasmolactone** enantiomers is not readily available in the public domain, this guide presents the available qualitative data and contextualizes it with quantitative data from structurally related lactones.

Data Presentation: Olfactory Profiles of Jasmolactone Enantiomers

The distinct olfactory characteristics of the enantiomers of γ -Jasmolactone and δ -Jasmolactone are summarized below. These qualitative descriptions are based on sensory panel evaluations reported in scientific literature.



Compound	Enantiomer	Odor Description	Reference
y-Jasmolactone	(+)-(R)-γ- Jasmolactone	More intense and sweeter floral note compared to the (S)-enantiomer.	[1]
(-)-(S)-γ-Jasmolactone	Exhibits a distinct coconut note.	[1]	
Racemic γ- Jasmolactone	Described as having a fatty smell, reminiscent of peanuts.	[2]	
δ-Jasmolactone	(-)-(R)-δ- Jasmolactone	Possesses a floral, coconut note that is described as fresher and more rising than the (+)-(S)-enantiomer. The fruity aspect is also more pronounced compared to the racemate. The base note is a clean coconut without a fatty character.	[3]
(+)-(S)-δ- Jasmolactone	Characterized by a heavy, woody, and coconut-like scent with a spicy, celery-jasmone nuance. The base note is creamy and reminiscent of tuberose.	[3]	

Experimental Protocols



Determination of Odor Detection Thresholds

The standard methodology for determining the odor detection threshold of fragrance compounds is the ASTM E679: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits. While specific parameters for **jasmolactone** enantiomers are not published, the following protocol outlines the general procedure.

Objective: To determine the lowest concentration of a **jasmolactone** enantiomer that is perceivable by a human sensory panel.

Materials:

- · Purified jasmolactone enantiomers
- Odor-free solvent (e.g., diethyl phthalate, ethanol, or water, depending on solubility and application)
- Gas chromatograph-olfactometer (GC-O) for sample purity verification (optional)
- Glass sniffing jars or olfactometer
- Sensory panel of trained assessors (typically 15-25 members)

Methodology:

- · Panelist Selection and Training:
 - Select panelists based on their ability to detect and describe a range of standard odorants.
 - Train panelists on the forced-choice methodology and familiarize them with the odor character of the jasmolactone enantiomers.
- Sample Preparation:
 - Prepare a stock solution of the jasmolactone enantiomer in the chosen solvent.



Create a series of dilutions in ascending order of concentration, typically in steps of a
factor of two or three. The concentration range should span from well below the expected
threshold to a level that is clearly detectable.

Forced-Choice Presentation:

- Present each panelist with a set of three samples (a triad), where two are blanks (solvent only) and one contains the diluted jasmolactone enantiomer.
- The order of presentation of the samples within the triad should be randomized for each panelist and at each concentration level.
- Instruct the panelists to sniff each sample and identify the one that is different from the other two.

Ascending Concentration Series:

- Begin with the lowest concentration and proceed to higher concentrations.
- A panelist's individual threshold is typically defined as the geometric mean of the last concentration they failed to correctly identify and the first concentration they correctly identified in two consecutive presentations.

• Data Analysis:

- Calculate the individual thresholds for each panelist.
- The group threshold is determined by calculating the geometric mean of the individual thresholds.
- Statistical analysis (e.g., t-tests) can be used to determine if there are significant differences between the odor thresholds of the enantiomers.[4]

Visualization of Key Processes Olfactory Signal Transduction Pathway

The perception of odorants like **jasmolactone** enantiomers is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the cilia



of olfactory sensory neurons. This interaction triggers a downstream signaling cascade.



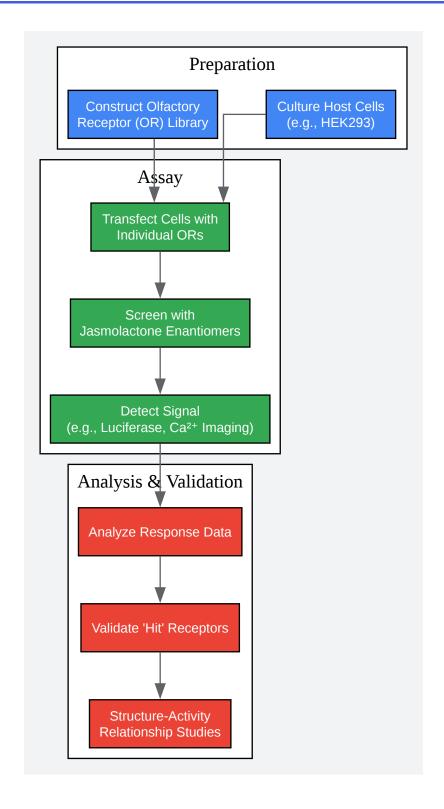
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Figure 1: Generalized olfactory signal transduction cascade initiated by an odorant.

Experimental Workflow for Olfactory Receptor Deorphanization

Identifying the specific olfactory receptor(s) that respond to a particular odorant like a **jasmolactone** enantiomer is a process known as deorphanization. This is a critical step in understanding the molecular basis of odor perception.





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